molecular formula C18H16FNO3 B14071228 4-Cyano-3-fluorophenyl 4-(propoxymethyl)benzoate CAS No. 100980-86-7

4-Cyano-3-fluorophenyl 4-(propoxymethyl)benzoate

Cat. No.: B14071228
CAS No.: 100980-86-7
M. Wt: 313.3 g/mol
InChI Key: UGPYJKPYNQWEGN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzoic acid moiety, a propoxymethyl group, and a 4-cyano-3-fluorophenyl ester group.

Preparation Methods

The synthesis of Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester involves several steps. One common method includes the esterification of benzoic acid derivatives with 4-cyano-3-fluorophenol in the presence of a suitable catalyst. The reaction conditions typically involve the use of an acid catalyst, such as sulfuric acid, and a dehydrating agent to drive the reaction to completion. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which can then interact with cellular pathways. The cyano and fluoro groups may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester can be compared with similar compounds such as:

Properties

CAS No.

100980-86-7

Molecular Formula

C18H16FNO3

Molecular Weight

313.3 g/mol

IUPAC Name

(4-cyano-3-fluorophenyl) 4-(propoxymethyl)benzoate

InChI

InChI=1S/C18H16FNO3/c1-2-9-22-12-13-3-5-14(6-4-13)18(21)23-16-8-7-15(11-20)17(19)10-16/h3-8,10H,2,9,12H2,1H3

InChI Key

UGPYJKPYNQWEGN-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F

Origin of Product

United States

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